Home > Products > Screening Compounds P19169 > 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one - 93859-20-2

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one

Catalog Number: EVT-12788795
CAS Number: 93859-20-2
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-ethyl-3-hydroxy-4-methylfuran-2(3H)-one can be achieved through several methods:

  1. Grignard Reaction: One common method involves the reaction of diethyl oxalate with an appropriate Grignard reagent. This process typically requires careful control of reaction conditions to ensure high yields and purity of the desired product.
  2. Cyclization Reactions: Another approach includes cyclization reactions starting from simpler precursors such as ethyl acetoacetate or related compounds, followed by hydrolysis and subsequent modifications to introduce the hydroxyl group at the 3-position .

These synthetic routes highlight the versatility of chemical transformations that can be employed to construct this compound efficiently.

Chemical Reactions Analysis

Reactions and Technical Details

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one participates in various chemical reactions typical of furanones:

  1. Condensation Reactions: The hydroxyl group can undergo condensation with aldehydes or ketones, leading to the formation of more complex molecules.
  2. Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, altering its flavor profile significantly.
  3. Esterification: The carboxylic acid derivatives formed from oxidation can react with alcohols to generate esters, which are often used in flavor formulations .

These reactions are crucial for modifying the compound for specific applications in food science and perfumery.

Mechanism of Action

Process and Data

The mechanism of action for 5-ethyl-3-hydroxy-4-methylfuran-2(3H)-one primarily relates to its role as a flavoring agent. It interacts with olfactory receptors in the nasal cavity, stimulating sensory neurons that convey taste and smell information to the brain. This interaction is influenced by the compound's volatility and solubility in fats, enhancing its effectiveness in food products.

In microbial studies, certain furanones have been shown to affect quorum sensing in bacteria, potentially inhibiting or promoting growth depending on concentration . This suggests that beyond flavoring, 5-ethyl-3-hydroxy-4-methylfuran-2(3H)-one may have biological activity worth exploring further.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 5-ethyl-3-hydroxy-4-methylfuran-2(3H)-one include:

  • Melting Point: Not available (N/A)
  • Boiling Point: 333.2 °C
  • Density: 1.183 g/cm³
  • Flash Point: 156.3 °C
    These properties indicate its stability under normal conditions but highlight the need for careful handling due to its flammable nature.

The chemical properties reveal that it is relatively stable but can undergo transformations typical of alcohols and ketones under acidic or basic conditions .

Applications

Scientific Uses

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one has several applications:

  1. Flavoring Agent: Widely used in the food industry for its pleasant taste profile.
  2. Fragrance Component: Employed in perfumes and scented products due to its aromatic qualities.
  3. Biological Studies: Investigated for its potential effects on microbial growth and quorum sensing mechanisms .
  4. Analytical Chemistry: Used as a standard in flavor analysis due to its well-defined sensory characteristics.

Properties

CAS Number

93859-20-2

Product Name

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one

IUPAC Name

5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3

InChI Key

ZZWOFATXVNKRIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C(=O)O1)O)C

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